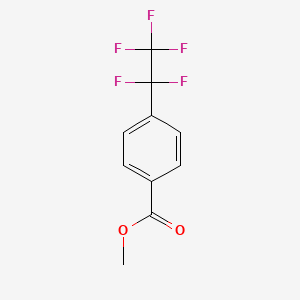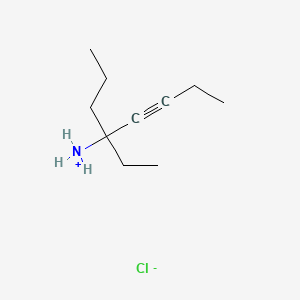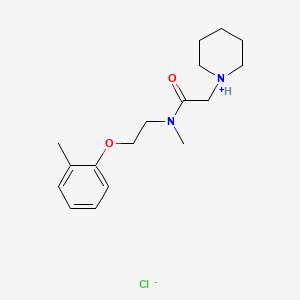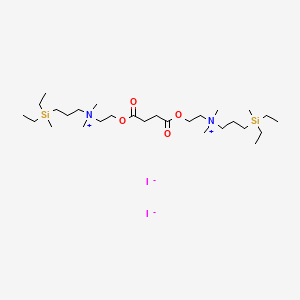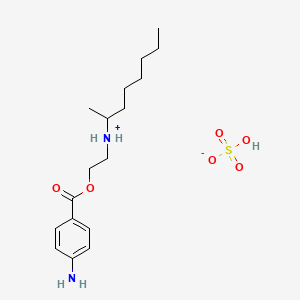
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate is a chemical compound with the molecular formula C17H30N2O6S and a molecular weight of 390.495. This compound is known for its unique structure, which includes an aminobenzoyl group, an oxyethyl linkage, and an octan-2-ylazanium moiety, combined with a hydrogen sulfate counterion.
Méthodes De Préparation
The synthesis of 2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the aminobenzoyl intermediate: This step involves the reaction of 4-aminobenzoic acid with an appropriate reagent to form the aminobenzoyl intermediate.
Oxyethylation: The aminobenzoyl intermediate is then reacted with ethylene oxide to introduce the oxyethyl group.
Alkylation: The oxyethylated intermediate is further reacted with octan-2-ylamine to form the final compound.
Sulfonation: The final step involves the addition of sulfuric acid to form the hydrogen sulfate salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminobenzoyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Applications De Recherche Scientifique
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug delivery system.
Industry: It is used in the development of specialty chemicals and materials, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate involves its interaction with specific molecular targets and pathways. The aminobenzoyl group can interact with biological macromolecules, leading to various biochemical effects. The compound may also modulate specific signaling pathways, resulting in its observed biological activities.
Comparaison Avec Des Composés Similaires
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate can be compared with other similar compounds, such as:
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;acetate: This compound has a similar structure but with an acetate counterion instead of hydrogen sulfate.
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;phosphate: This compound features a phosphate counterion, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and counterion, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
67031-52-1 |
|---|---|
Formule moléculaire |
C17H30N2O6S |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate |
InChI |
InChI=1S/C17H28N2O2.H2O4S/c1-3-4-5-6-7-14(2)19-12-13-21-17(20)15-8-10-16(18)11-9-15;1-5(2,3)4/h8-11,14,19H,3-7,12-13,18H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
RHRBEUOWICMLMG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)[NH2+]CCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


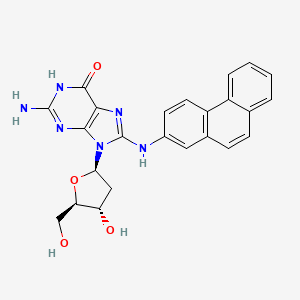
![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
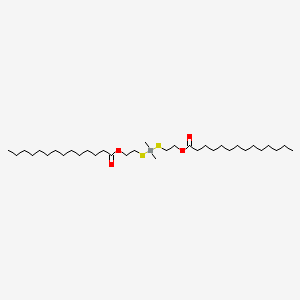
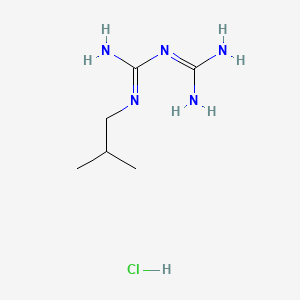

![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)
